molecular formula C19H18ClN3O2S B2363236 3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689766-69-6

3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2363236
CAS RN: 689766-69-6
M. Wt: 387.88
InChI Key: BCCQQXXPCKTTTC-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, also known as CMMSQ, is a synthetic compound that belongs to the quinazolinone class of compounds. It has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Quinazolinone derivatives, including structures similar to 3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, have been synthesized and studied for their chemical properties. For instance, Kut et al. (2020) described the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, demonstrating the versatility of quinazolinone compounds in chemical reactions (Kut, Onysko, & Lendel, 2020).

Biological Activity and Applications

  • Antimicrobial Activity : Patel et al. (2012) synthesized pyrazolyl-quinazolin-4(3H)-ones, closely related to the target compound, and evaluated them for antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Patel, Shaikh, & Barat, 2012).

  • Cancer Research : Noolvi and Patel (2013) studied 2,3,7-trisubstituted Quinazoline derivatives for anticancer activity and EGFR-tyrosine kinase inhibition, suggesting the potential of quinazolinone compounds in cancer research and therapy (Noolvi & Patel, 2013).

  • Antihistaminic Agents : Alagarsamy et al. (2014) developed quinazolin-4(3H)-one derivatives as antihistamine agents, showcasing the therapeutic applications of quinazolinone compounds in treating allergic reactions (Alagarsamy, Narendhar, Sulthana, & Solomon, 2014).

Drug Development and Synthesis

  • The synthesis and characterization of various quinazolinone derivatives have been a focus of several studies, contributing to drug development and the understanding of their pharmacological properties. For example, research by Alagarsamy et al. (2012) on the synthesis of novel quinazolinone derivatives as H1-Antihistaminic Agents highlights this application (Alagarsamy & Parthiban, 2012).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-16-4-2-1-3-13(16)12-23-18(24)15-11-14(22-7-9-25-10-8-22)5-6-17(15)21-19(23)26/h1-6,11H,7-10,12H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCQQXXPCKTTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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